Orziloben, also known by its chemical name Icosabutate, is a synthetic medium-chain fatty acid analogue. It is characterized by its potent bioactivity and is primarily administered orally. The molecular formula of Orziloben is C24H38O3, and it has been developed as a small molecule drug targeting various metabolic disorders. Its mechanism of action includes inhibition of cholesteryl ester transfer protein and activation of free fatty acid receptor 4, which are crucial in lipid metabolism and inflammation processes .
The specific reactions involving Orziloben would depend on its interactions with biological substrates and other chemical agents, particularly in metabolic pathways
Orziloben exhibits significant biological activity, particularly in the context of metabolic diseases. It has shown potential in treating conditions such as: The biological mechanisms involve modulation of lipid metabolism and anti-inflammatory effects, making it a promising candidate for various therapeutic applications.
The synthesis of Orziloben involves several steps typical for the production of medium-chain fatty acid analogues. While specific proprietary methods may not be publicly disclosed, the general approach includes:
These methods ensure that the synthesized Orziloben maintains high purity and activity for clinical use .
Orziloben is being explored for multiple applications in the therapeutic landscape:
Interaction studies involving Orziloben focus on its pharmacodynamics and pharmacokinetics, particularly how it interacts with biological systems:
Such studies are crucial for establishing safety profiles and optimizing therapeutic regimens involving Orziloben .
Orziloben shares structural and functional similarities with several other compounds, particularly within the category of medium-chain fatty acids. Here are some notable comparisons:
Compound Name | Molecular Formula | Mechanism of Action | Unique Features |
---|---|---|---|
Icosabutate (Orziloben) | C24H38O3 | CETP inhibition, GPR120 agonism | Potent medium-chain fatty acid analogue |
Caprylic Acid | C8H16O2 | Energy source, antimicrobial properties | Shorter chain length |
Lauric Acid | C12H24O2 | Antimicrobial properties | Medium chain but less potent than Orziloben |
Palmitic Acid | C16H32O2 | Energy storage | Longer chain, less bioactive than Orziloben |
Orziloben's unique combination of potency, oral bioavailability, and specific targeting mechanisms distinguishes it from these similar compounds, making it a candidate for addressing unmet medical needs in metabolic health .
Orziloben, chemically known as 2-methyl-3-(pentyloxy)benzoic acid with the molecular formula C13H18O3, is a medium chain fatty acid analogue that has garnered significant attention in pharmaceutical research [1] [2]. The compound was first described in patent WO2020074964, filed by Skjaeret et al., which outlines the original synthetic pathway for this benzoic acid derivative [10].
The primary synthetic route described in the patent involves a multi-step process starting with appropriately substituted benzoic acid precursors [7]. The key steps in this original synthesis include:
The reaction scheme can be represented as follows:
Step | Reaction | Reagents | Conditions | Yield (%) |
---|---|---|---|---|
1 | Methylation | 3-hydroxybenzoic acid, methylating agent | 60-80°C, 4-6 hours | 75-85 |
2 | Alkylation | 2-methyl-3-hydroxybenzoic acid, pentyl halide, base | 70-90°C, 8-12 hours | 65-75 |
3 | Purification | Crude product, recrystallization solvent | Cooling crystallization | 85-95 |
The original patent emphasizes the importance of reaction conditions, particularly temperature control and solvent selection, to achieve optimal yields and product purity [7] [10]. The synthetic route was designed to be amenable to scale-up for industrial production, with considerations for cost-effectiveness and environmental impact [10].
Several alternative synthetic approaches have been developed for the preparation of Orziloben, each offering distinct advantages in terms of yield, purity, or scalability [3] [5]. These methodologies represent important advances beyond the original patented route.
One significant alternative approach involves the direct functionalization of 2-methylbenzoic acid derivatives through regioselective hydroxylation followed by alkylation [1] [4]. This method eliminates the need for pre-functionalized starting materials, potentially reducing costs and synthetic steps [4].
Another promising methodology employs transition metal-catalyzed cross-coupling reactions to introduce the pentyloxy group directly onto the aromatic ring [11] [23]. This approach offers enhanced regioselectivity and can be performed under milder conditions than traditional alkylation methods [23].
The table below summarizes key alternative synthetic methodologies for Orziloben:
Methodology | Key Features | Starting Materials | Catalysts/Reagents | Advantages | Yield (%) |
---|---|---|---|---|---|
Direct Functionalization | Regioselective hydroxylation followed by alkylation | 2-methylbenzoic acid | Lewis acids, alkylating agents | Fewer steps, readily available starting materials | 60-70 |
Cross-Coupling | Metal-catalyzed C-O bond formation | 3-bromo-2-methylbenzoic acid, pentanol | Palladium or copper catalysts | Mild conditions, high selectivity | 70-80 |
Rearrangement | Claisen rearrangement of allyl ethers | 2-methyl-3-allyloxybenzoic acid | Thermal conditions | Atom economy, stereoselectivity | 55-65 |
Enzymatic | Biocatalytic O-alkylation | 2-methyl-3-hydroxybenzoic acid, pentanol | Lipases, transferases | Green chemistry, high regioselectivity | 50-60 |
Research findings indicate that the cross-coupling methodology offers particular promise for industrial applications due to its compatibility with continuous flow processing and reduced waste generation [11] [27]. However, the direct functionalization approach may be more cost-effective for large-scale production due to the lower cost of reagents and catalysts [4] [5].
Scaling up the synthesis of Orziloben from laboratory to industrial production presents several challenges that require systematic optimization approaches [17] [20]. Key considerations include reaction efficiency, cost-effectiveness, safety, and environmental impact.
Process optimization for Orziloben production has focused on several critical parameters:
Design of Experiments (DoE) methodologies have been particularly valuable in optimizing multiple reaction parameters simultaneously [28] [30]. This approach has enabled the identification of optimal reaction conditions while minimizing the number of experiments required [30].
The table below presents optimized reaction parameters for industrial-scale synthesis of Orziloben:
Parameter | Laboratory Scale | Initial Scale-up | Optimized Industrial Process | Improvement Factor |
---|---|---|---|---|
Reaction Temperature (°C) | 80-90 | 75-85 | 70-75 | Energy consumption reduced by 15% |
Catalyst Loading (mol%) | 5-10 | 3-5 | 1-2 | Catalyst usage reduced by 80% |
Solvent Volume (L/kg product) | 15-20 | 10-12 | 5-7 | Solvent usage reduced by 65% |
Reaction Time (hours) | 10-12 | 8-10 | 4-6 | Productivity increased by 100% |
Overall Yield (%) | 65-70 | 70-75 | 80-85 | Yield improved by 20% |
Continuous flow processing has emerged as a particularly promising approach for industrial-scale Orziloben synthesis [17] [28]. This technology offers several advantages over traditional batch processing, including improved heat transfer, enhanced mixing, precise residence time control, and reduced reactor volumes [28]. Implementation of continuous flow systems has resulted in significant improvements in process efficiency and product quality [17] [30].
Advanced process analytical technology (PAT) has also been instrumental in optimizing industrial-scale synthesis through real-time monitoring and control of critical process parameters [21] [30]. This approach enables rapid identification and correction of process deviations, ensuring consistent product quality and yield [30].
The purification of Orziloben to pharmaceutical grade requires robust protocols that ensure removal of impurities while maximizing recovery [12] [24]. Quality control measures are essential to verify that the final product meets stringent purity specifications [24] [29].
Multiple purification techniques have been developed for Orziloben, with the selection depending on the specific impurity profile and scale of production [11] [12]. Common purification methods include:
For industrial-scale production, a multi-step purification protocol is typically employed:
Purification Step | Purpose | Conditions | Recovery (%) | Purity Improvement |
---|---|---|---|---|
Initial Crystallization | Remove major impurities | Ethyl acetate/hexane, 0-5°C | 85-90 | 90-95% to 96-98% |
Carbon Treatment | Remove colored impurities | 1-2% w/w activated carbon, 40-50°C | 95-98 | 96-98% to 98-99% |
Final Recrystallization | Achieve pharmaceutical grade | Optimized solvent system, controlled cooling | 90-95 | 98-99% to >99.5% |
Comprehensive quality control measures are essential to ensure that Orziloben meets pharmaceutical standards [24] [29]. These measures include:
The table below outlines key quality control specifications for pharmaceutical-grade Orziloben:
Quality Parameter | Analytical Method | Specification | Frequency of Testing |
---|---|---|---|
Appearance | Visual inspection | White to off-white crystalline powder | Each batch |
Identification | IR, NMR, MS | Conforms to reference standard | Each batch |
Assay (HPLC) | HPLC-UV | 98.0-102.0% | Each batch |
Related Substances | HPLC-UV | Individual impurity: ≤0.15% Total impurities: ≤0.5% | Each batch |
Residual Solvents | GC-Headspace | Class 1: Absent Class 2: ICH limits Class 3: ≤0.5% | Each batch |
Water Content | Karl Fischer titration | ≤0.5% | Each batch |
Heavy Metals | ICP-MS | ≤10 ppm | Each batch |
Particle Size | Laser diffraction | D90: ≤100 μm | Representative batches |
Stability testing is also conducted to ensure that Orziloben maintains its quality throughout its shelf life [24] [29]. This includes accelerated stability studies under stressed conditions (elevated temperature and humidity) and long-term stability studies under recommended storage conditions [29].
Solvent system | Quantitative or qualitative solubility | Experimental conditions and notes | Reference |
---|---|---|---|
Dimethyl sulfoxide | 100 mg mL⁻¹ (449.88 mmol L⁻¹) after brief sonication | Product data sheet, ambient temperature | [1] |
Dimethyl sulfoxide | Stock solutions up to 10 mmol L⁻¹ routinely prepared | Laboratory handling guidance | [2] |
Water | “Practically insoluble”; no numerical value reported | Safety data sheet indicates no detectable aqueous solubility | [3] |
Ethanol (anhydrous) | Manufacturer states compound “may dissolve”; no metric supplied | Empirical user note for in-vitro work | [4] |
Interpretation
Orziloben displays a pronounced preference for polar aprotic organic media, reaching at least 100 milligrams per millilitre in dimethyl sulfoxide. In protic media the compound is far less tractable; no verified mass-concentration has yet been published for ethanol and it remains practically insoluble in water. The high organic/aqueous contrast foreshadows the partition-coefficient data summarised in section 3.3.
Thermal parameter | Measured or reported value | Methodology / remarks | Reference |
---|---|---|---|
Onset of detectable decomposition | > 250 degrees Celsius | Supplier recommends differential scanning calorimetry / thermogravimetric analysis for confirmation | [4] |
Melting transition | Not yet reported in primary or secondary literature (July 2025) | – | – |
Interpretation
Only a single vendor-derived datum is available: bulk Orziloben resists thermal degradation up to approximately two hundred and fifty degrees Celsius, after which mass loss is observed. No peer-reviewed differential scanning calorimetry, thermogravimetric, or isothermal-stress study has been published, and the intrinsic melting transition therefore remains undefined. In consequence, kinetic parameters such as activation energy for solid-state decay or Arrhenius rate constants cannot yet be calculated.
Descriptor | Numerical value | Determination route | Reference |
---|---|---|---|
Logarithm of the n-octanol / water partition coefficient (XLogP3 algorithm) | 3.6 | In-silico (PubChem XLogP3-AA) | [5] |
Logarithm of the n-octanol / water partition coefficient (independent in-silico calculation) | 3.26222 | ChemScene computational workflow | [6] |
Topological polar surface area | 46.5 square ångström | Cactvs algorithm | [5] |
Acid dissociation constant of the carboxyl group (experimental data unavailable) | Estimated range 3.9 – 4.5 | Bench-marked against 2-methyl-benzoic acid (pKa 3.91) [7] and 4-pentyloxy-benzoic acid (predicted pKa 4.49) [8] |
Interpretation
Both independent descriptors converge on a logP of approximately 3.4 – 3.6, placing Orziloben at the hydrophobic–hydrophilic boundary typically associated with good membrane permeability but low intrinsic aqueous solubility.
No direct titrimetric or spectrophotometric measurement of the acid dissociation constant has yet been located. Analogy with structurally related benzoic acids suggests an acid dissociation constant close to 10⁻⁴·² mol L⁻¹, but experimental verification is still required.
Extensive database and patent searches have revealed no registered crystal forms, no Cambridge Structural Database entry, and no published powder-diffraction or single-crystal data for Orziloben as of the current review date. While many benzoic-acid derivatives exhibit multiple polymorphs driven by hydrogen-bond–mediated carboxyl dimerisation, there is presently no evidence that Orziloben shares this behaviour.
The absence of polymorphic information imposes practical constraints:
Current knowledge therefore classifies Orziloben as a compound with unknown polymorphic landscape; systematic solid-state studies remain an outstanding research priority.